Allyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide
Description
Allyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is a sulfur-containing heterocyclic compound characterized by a 1,2,3-thiadiazole core substituted with a phenyl group at position 4 and an allyl sulfide moiety at position 3. Its molecular formula is C${11}$H${10}$N${2}$S${2}$, with a molecular weight of 234.34 g/mol. The compound’s structure combines the electron-deficient 1,2,3-thiadiazole ring with the reactive allyl sulfide group, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science.
Properties
IUPAC Name |
4-phenyl-5-prop-2-enylsulfanylthiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S2/c1-2-8-14-11-10(12-13-15-11)9-6-4-3-5-7-9/h2-7H,1,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNZUOIGWRURRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=C(N=NS1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide typically involves the reaction of allyl sulfide with 4-phenyl-1,2,3-thiadiazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Allyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide can undergo several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of various substituted thiadiazoles.
Scientific Research Applications
Allyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Potential anticancer agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Allyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide involves its interaction with cellular membranes and biological targets. The thiadiazole ring allows the compound to cross cellular membranes and interact with enzymes and proteins, disrupting their normal function. This can lead to cell death in microbial and cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-(2-Methylphenoxy)-4-phenyl-1,2,3-thiadiazole (3d)
Molecular Formula : C${15}$H${12}$N$_{2}$OS
Molecular Weight : 268.33 g/mol
Key Differences :
- Substituents: Replaces the allyl sulfide group with a methylphenoxy ether.
- Electronic Effects: The phenoxy group introduces oxygen-based electron donation, contrasting with the electron-withdrawing sulfur in the allyl sulfide.
- Synthesis: Synthesized via sodium hydride-mediated coupling of 2-methylphenol with a benzotriazole-thiadiazole precursor in DMF at 100°C for 2 hours .
- Elemental Analysis :
| Parameter | Calculated (%) | Found (%) |
|---|---|---|
| C | 67.14 | 67.24 |
| H | 4.52 | 4.80 |
| N | 10.44 | 10.17 |
Deviations in hydrogen and nitrogen content suggest minor impurities or hydration .
Property Comparison :
- Solubility: Allyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is expected to exhibit higher lipophilicity due to the allyl sulfide group, enhancing solubility in nonpolar solvents compared to 3d’s polar phenoxy group.
- Reactivity: The allyl sulfide’s sulfur atom may facilitate nucleophilic attacks or participate in coordination chemistry, unlike the inert phenoxy group in 3d.
Thiazol-5-yl Derivatives ()
Example Compound :
(4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate.
Key Differences :
- Core Heterocycle : Replaces 1,2,3-thiadiazole with a thiazole ring, altering electronic properties and resonance stability.
- Applications : Thiazole derivatives are often prioritized in antiviral and antibiotic drug design, whereas 1,2,3-thiadiazoles are explored for herbicidal and fungicidal activity due to sulfur’s redox activity .
Data Table: Comparative Analysis of Thiadiazole Derivatives
Research Findings and Implications
- Synthetic Flexibility: The allyl sulfide group in this compound allows for further functionalization via thiol-ene click chemistry, a feature absent in phenoxy-substituted analogs like 3d .
- Biological Activity : Thiadiazoles with sulfur-rich substituents exhibit enhanced herbicidal activity compared to oxygenated derivatives, as demonstrated in field studies with analogous compounds .
- Thermal Stability : The dual sulfur atoms in this compound may improve thermal stability, making it suitable for high-temperature polymer applications.
Biological Activity
Allyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article provides an overview of the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and recent research findings.
Chemical Structure and Properties
This compound features a thiadiazole ring, which is known for its ability to interact with various biological targets. The presence of the allyl group enhances its lipophilicity, allowing for better membrane permeability and interaction with cellular components.
The mechanism of action involves the compound's ability to disrupt cellular functions by interacting with enzymes and proteins. The thiadiazole ring facilitates the compound's penetration through cellular membranes, leading to the inhibition of vital processes in microbial and cancer cells. This disruption can result in cell death and has been demonstrated in various studies.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties against a range of pathogens. Research indicates that it has effective inhibitory concentrations (IC50) against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 3.125 | |
| Escherichia coli | 6.25 | |
| Candida albicans | 3.125 |
These results suggest that the compound may be a candidate for developing new antimicrobial agents.
Antifungal Activity
The antifungal activity of this compound has also been documented. It has shown effectiveness against common fungal pathogens such as Candida albicans and Aspergillus flavus. The minimum inhibitory concentrations (MIC) are comparable to established antifungal agents like fluconazole.
Anticancer Potential
Emerging studies indicate that this compound may possess anticancer properties. Its ability to induce apoptosis in cancer cells has been linked to its interaction with specific molecular targets involved in cell proliferation and survival pathways. The compound's structure allows it to act on multiple targets within cancer cells, enhancing its therapeutic potential.
Comparative Analysis with Similar Compounds
This compound can be compared with other thiadiazole derivatives that exhibit similar biological activities:
| Compound | Activity | Unique Features |
|---|---|---|
| 1,2,4-Triazolyl functionalized allyl sulfide | Antifungal | Known for potent antifungal activity |
| Thioamides and 5-arylazothiazoles | Antimicrobial & anticancer | Broad spectrum of bioactivity |
| 1,3,4-Thiadiazoles | Antimicrobial & anticancer | Diverse biological activities |
This compound stands out due to its unique combination of properties that allow it to function effectively across multiple biological pathways.
Case Studies and Research Findings
Recent studies have provided insights into the efficacy and safety profile of this compound:
- Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and E. coli, with MIC values indicating strong potential for clinical applications .
- Antifungal Properties : Research highlighted its effectiveness against fungal strains such as Candida albicans, suggesting its utility as a therapeutic agent in treating fungal infections .
- Anticancer Activity : Preliminary findings indicate that this compound can induce apoptosis in cancer cell lines through specific molecular interactions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Allyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide, and what factors critically influence reaction yield?
- Methodology : The synthesis of thiadiazole derivatives typically involves heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation of the intermediate thiol. For example, oxidative chlorination of intermediates using Lawesson’s reagent (a sulfur-transfer agent) can introduce sulfur-based functional groups . Key parameters include reaction temperature (optimized between 60–80°C), stoichiometry of alkylating reagents, and solvent polarity (e.g., DMF or THF). Purification via column chromatography with hexane/ethyl acetate gradients is recommended to isolate the target compound .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodology :
- X-ray diffraction (XRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Critical steps include data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts and iterative refinement of anisotropic displacement parameters .
- NMR/IR spectroscopy : ¹H NMR in CDCl₃ or DMSO-d₆ identifies protons on the thiadiazole ring (δ 7.5–8.5 ppm for aromatic protons) and allyl sulfide groups (δ 3.5–4.5 ppm for CH₂-S). IR peaks at 650–750 cm⁻¹ confirm C-S stretching .
Q. What are the standard protocols for evaluating the compound’s stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC with a C18 column (mobile phase: acetonitrile/water) and UV detection at 254 nm. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under storage conditions .
Advanced Research Questions
Q. How can researchers design in vitro experiments to assess the compound’s antitumor activity, and what controls are essential?
- Methodology :
- Cell line selection : Test across 60 cancer cell lines (e.g., NCI-60 panel) to identify tissue-specific activity. Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO <0.1%) .
- Dose-response analysis : Use serial dilutions (1 nM–100 µM) and MTT assays to calculate IC₅₀ values. Confirm apoptosis via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays .
Q. What molecular mechanisms underlie the compound’s stress-relaxation properties in polymer networks, and how can these be quantified?
- Methodology : In thiol-ene-methacrylate systems, allyl sulfide undergoes addition-fragmentation chain transfer (AFCT), reducing polymerization shrinkage stress. Monitor stress reduction via strain gauges during photopolymerization. Use DMA to measure glass transition temperature (Tg) and correlate with allyl sulfide concentration (e.g., 20–75% stress reduction at 10–30 wt% allyl sulfide) .
Q. How should conflicting data on the compound’s antimicrobial efficacy across studies be resolved?
- Methodology :
- Standardize assays : Use CLSI guidelines for broth microdilution (MIC/MBC) with consistent inoculum sizes (1–5 × 10⁵ CFU/mL).
- Control variables : Account for bacterial strain variability (e.g., Gram-positive vs. Gram-negative) and solvent effects. Replicate experiments with independent batches to confirm reproducibility .
Q. What computational strategies can predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., EGFR or tubulin). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Compare results with mutagenesis studies to identify critical residues .
Data Analysis & Experimental Design
Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?
- Methodology : Use design of experiments (DoE) to evaluate factors like catalyst loading, reaction time, and solvent. Analyze outcomes via LC-MS to identify byproducts (e.g., sulfoxides from over-oxidation). Response surface methodology (RSM) can model optimal conditions .
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity in preclinical studies?
- Methodology : Fit data to log-logistic models (e.g., PROAST software) to estimate benchmark doses (BMD). Apply ANOVA with post-hoc Tukey tests for group comparisons. Report 95% confidence intervals for IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
